In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 2-Amino-6-chloroquinazolin-4-ol
In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 2-Amino-6-chloroquinazolin-4-ol
Executive Summary
The quinazolinone scaffold represents a highly privileged pharmacophore in modern drug discovery. Among its derivatives, 2-Amino-6-chloroquinazolin-4-ol (CAS: 20198-17-8) serves as a critical halogenated building block[1]. Characterized by its dual functionality—a nucleophilic 2-amino group and an electrophilic 6-chloro substituent—this intermediate is instrumental in the synthesis of advanced kinase inhibitors and antiviral agents. Notably, recent pharmacological campaigns have optimized the 2-aminoquinazolin-4(3H)-one core to develop potent inhibitors targeting the SARS-CoV-2 virus[2].
As a Senior Application Scientist, this whitepaper is designed to provide researchers and drug development professionals with a rigorous, self-validating guide to the structural chemistry, physicochemical properties, and optimized synthetic methodologies of this compound.
Structural Chemistry and Tautomerism
A fundamental characteristic of 2-amino-6-chloroquinazolin-4-ol is its lactam-lactim tautomerism. While the IUPAC nomenclature often defaults to the "4-ol" (enol/lactim) designation, the compound exists in a dynamic equilibrium with its keto (lactam) form, 2-amino-6-chloroquinazolin-4(3H)-one .
In polar protic solvents and under physiological conditions, the thermodynamic equilibrium heavily favors the 4(3H)-one tautomer. This is driven by the resonance stabilization of the cyclic amide bond. Understanding this tautomeric state is critical for downstream functionalization, as the N3 position often acts as a competing nucleophile during alkylation or acylation reactions.
Figure 1: Lactam-lactim tautomeric equilibrium of the quinazolinone scaffold.
Physicochemical Properties
Accurate characterization begins with baseline physicochemical data. The following table summarizes the core properties of 2-amino-6-chloroquinazolin-4-ol[1].
| Property | Value |
| IUPAC Name | 2-Amino-6-chloroquinazolin-4-ol |
| CAS Number | 20198-17-8 |
| Molecular Formula | C8H6ClN3O |
| Molecular Weight | 195.61 g/mol |
| MDL Number | MFCD18379073 |
| Appearance | Off-white to pale yellow solid |
| Tautomeric State | Predominantly 4(3H)-one (Lactam) in polar media |
Synthetic Methodologies: The Dimroth Rearrangement Protocol
Direct condensation of anthranilic acid derivatives with cyanamide is historically prone to yielding a complex mixture of regioisomers (specifically, kinetically favored 3-substituted quinazolinones). To circumvent this and ensure high regioselectivity, we employ a one-pot, two-stage strategy utilizing a Dimroth rearrangement [2].
Causality of Reagent Selection
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Chlorotrimethylsilane (TMSCl): Added to the initial condensation phase, TMSCl acts as a Lewis acid to activate the cyanamide and facilitate the nucleophilic attack by the anthranilate. It prevents unwanted side reactions by temporarily silylating reactive intermediates[2].
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2 N NaOH (EtOH/H₂O): The addition of a strong base forces the ring-opening of the kinetically favored imino intermediates. Subsequent re-closure yields the thermodynamically stable 2-aminoquinazolin-4(3H)-one core[2].
Figure 2: Step-by-step synthetic workflow utilizing the Dimroth rearrangement.
Step-by-Step Self-Validating Protocol
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Condensation Phase:
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Suspend methyl 2-amino-5-chlorobenzoate (1.0 equiv) and cyanamide (1.5 equiv) in tert-butanol (0.5 M).
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Slowly add TMSCl (1.2 equiv) dropwise. Heat the mixture to 60 °C for 4 hours.
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Validation Checkpoint 1: Monitor via TLC (UV 254 nm; eluent: EtOAc/Hexane). The disappearance of the starting material spot confirms the formation of the intermediate mixture[3].
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Dimroth Rearrangement Phase:
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Evaporate the tert-butanol under reduced pressure.
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Resuspend the crude residue in a 1:1 (v/v) mixture of ethanol and 2 N aqueous NaOH.
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Heat the solution to reflux for 6 hours to drive the Dimroth rearrangement to completion[2].
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Workup and Isolation:
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Cool the reaction mixture to room temperature.
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Carefully acidify the solution using 2 N HCl to a precise pH of 5–6.
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Validation Checkpoint 2: The target compound will precipitate at this pH. Over-acidification (pH < 4) will protonate the 2-amino group, drastically increasing aqueous solubility and ruining the isolated yield.
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Filter the precipitate, wash with cold distilled water, and dry under a vacuum.
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Analytical Validation:
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Confirm structural integrity via ¹H NMR (DMSO-d₆), ensuring the presence of the diagnostic broad singlet for the lactam -NH proton. Verify mass via HRMS (APCI, TOF) calculated for C₈H₇ClN₃O[M+H]⁺[3].
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Pharmacological Significance & Mechanistic Pathways
The 2-aminoquinazolin-4(3H)-one scaffold is not merely a structural curiosity; it is a highly active pharmacophore. Recent drug discovery efforts have identified derivatives of this core as potent inhibitors of viral replication, specifically targeting SARS-CoV-2 and MERS-CoV[2].
The 6-chloro substitution plays a vital mechanistic role. Halogenation at the 6-position enhances the lipophilicity (ClogP) of the molecule, allowing the derivative to deeply penetrate and anchor into the hydrophobic pockets of viral protease active sites[4]. The 2-amino and 4-carbonyl groups simultaneously establish a robust hydrogen-bonding network with the enzyme's catalytic residues, effectively shutting down viral replication[4].
Figure 3: Mechanistic pathway of viral protease inhibition by quinazolinone derivatives.
Conclusion
2-Amino-6-chloroquinazolin-4-ol is a highly versatile, thermodynamically stable building block essential for modern medicinal chemistry. By leveraging the Dimroth rearrangement, chemists can bypass the regioselectivity issues inherent to quinazolinone synthesis. Strict adherence to self-validating analytical checkpoints ensures high-purity yields, paving the way for the downstream development of next-generation antiviral and antineoplastic therapeutics.
References
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20198-17-8 | 2-Amino-6-chloroquinazolin-4-ol | BLD Pharm, BLD Pharm.1
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Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC, National Institutes of Health (NIH). 2
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Regioselective Synthesis and Biological Evaluation of N-Substituted 2-Aminoquinazolin-4-ones, The Royal Society of Chemistry. 3
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The anti-SARS-CoV-2 activity and ClogP values of 2-aminoquinazolin-4(3H)-one derivatives, ResearchGate. 4
Sources
- 1. 20198-17-8|2-Amino-6-chloroquinazolin-4-ol|BLD Pharm [bldpharm.com]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
